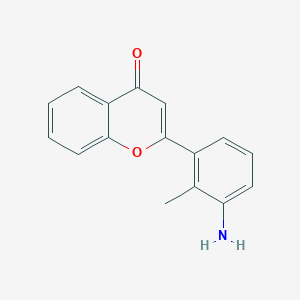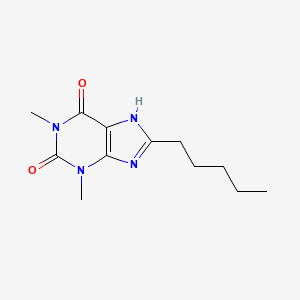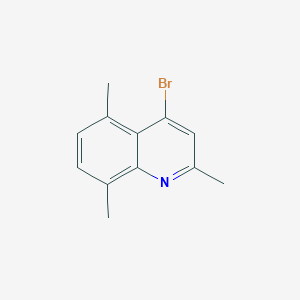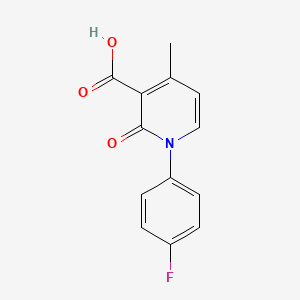![molecular formula C10H7F3N2O2 B11866346 6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11866346.png)
6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is known for its unique structural features, which include a trifluoromethyl group and a carboxylic acid moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with a trifluoromethylating agent. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes the presence of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, reduction may produce alcohols, and substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a subject of interest in biological research.
Medicine: Its unique structural features make it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances its binding affinity to these targets, while the carboxylic acid moiety may facilitate interactions with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
- 2-Trifluoromethylimidazo[1,2-a]pyridine-6-carboxylic acid
Uniqueness
6-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to the presence of both a trifluoromethyl group and a carboxylic acid moiety. This combination imparts distinct chemical reactivity and biological activity compared to similar compounds. The trifluoromethyl group enhances its lipophilicity and metabolic stability, while the carboxylic acid group provides opportunities for further functionalization and interaction with biological targets .
Eigenschaften
Molekularformel |
C10H7F3N2O2 |
|---|---|
Molekulargewicht |
244.17 g/mol |
IUPAC-Name |
6-methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O2/c1-5-2-3-6-14-8(10(11,12)13)7(9(16)17)15(6)4-5/h2-4H,1H3,(H,16,17) |
InChI-Schlüssel |
VIYRKDXAKLBBAG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN2C(=NC(=C2C(=O)O)C(F)(F)F)C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(Azetidin-3-yl)-6-bromoimidazo[1,5-a]pyridine](/img/structure/B11866276.png)



![1-(3H-imidazo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid](/img/structure/B11866304.png)


![5,8-Dichloro-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11866330.png)

![2-(4-(8-Methylimidazo[1,2-a]pyridin-2-yl)phenyl)ethanol](/img/structure/B11866340.png)


